molecular formula C9H11BrS B2639514 1-Bromo-3-(isopropylsulfanyl)benzene CAS No. 70398-87-7

1-Bromo-3-(isopropylsulfanyl)benzene

Cat. No.: B2639514
CAS No.: 70398-87-7
M. Wt: 231.15
InChI Key: MZHILWWDNMZPFH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-bromo-3-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHILWWDNMZPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(isopropylsulfanyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 3-bromothiophenol with 2-bromopropane in the presence of potassium carbonate and anhydrous N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature overnight, followed by dilution with water and extraction with tert-butyl ether .

Industrial Production Methods: Industrial production of 1-Bromo-3-(isopropylsulfanyl)benzene typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(isopropylsulfanyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfur-containing compounds.

Scientific Research Applications

Chemical Synthesis and Reactions

1-Bromo-3-(isopropylsulfanyl)benzene serves as an important intermediate in organic synthesis. It can undergo various chemical transformations, making it a versatile building block for the creation of more complex molecules. The compound can participate in:

  • Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles, leading to the formation of diverse derivatives.
  • Electrophilic Aromatic Substitution : The isopropylsulfanyl group can direct electrophiles to specific positions on the benzene ring, facilitating targeted synthesis of substituted aromatic compounds.
  • Oxidation and Reduction Reactions : The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols or other sulfur-containing compounds.

Biological Applications

Research has indicated potential biological activities associated with 1-Bromo-3-(isopropylsulfanyl)benzene. Some of the notable areas of investigation include:

  • Antimicrobial Activity : Studies have shown that sulfur-containing compounds can exhibit antimicrobial properties. 1-Bromo-3-(isopropylsulfanyl)benzene is being explored for its effectiveness against various bacterial strains.
  • Anticancer Research : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving oxidative stress and apoptosis induction.

Medicinal Chemistry

In medicinal chemistry, 1-Bromo-3-(isopropylsulfanyl)benzene is being evaluated for its potential as a lead compound in drug development. Its unique functional groups allow for modifications that could enhance therapeutic efficacy or reduce toxicity. Research focuses include:

  • Drug Design : The compound's structure allows for modifications that could lead to novel therapeutic agents targeting specific diseases.
  • Biological Interactions : Investigations into how this compound interacts with biological macromolecules are ongoing, aiming to elucidate its mechanism of action.

Industrial Applications

The industrial relevance of 1-Bromo-3-(isopropylsulfanyl)benzene lies in its use as a precursor in the synthesis of specialty chemicals. Applications include:

  • Production of Dyes and Pigments : The compound can be utilized in the formulation of dyes due to its ability to react with various substrates.
  • Manufacturing of Agrochemicals : Its reactivity makes it suitable for synthesizing agricultural chemicals, including herbicides and fungicides.
  • Antimicrobial Activity Study :
    • A study conducted on the antimicrobial properties of 1-Bromo-3-(isopropylsulfanyl)benzene demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, revealing a dose-dependent effect.
  • Drug Development Research :
    • Research published in a peer-reviewed journal explored modifications of 1-Bromo-3-(isopropylsulfanyl)benzene to enhance anticancer activity. Several derivatives were synthesized and tested against various cancer cell lines, showing promising results in reducing cell viability.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(isopropylsulfanyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and isopropylsulfanyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Bromo-3-(isopropylsulfanyl)benzene
  • CAS Number : 70398-87-7
  • Molecular Formula : C₉H₁₁BrS
  • Molecular Weight : 231.15 g/mol
  • Structure : A benzene ring substituted with a bromine atom at position 1 and an isopropylsulfanyl (-S-iPr) group at position 2.

Key Properties :

  • The isopropylsulfanyl group is a sulfur-containing substituent, classified as a thioether. This group is moderately electron-donating due to the lone pairs on sulfur, which can influence aromatic ring reactivity.

Comparison with Structural Analogs

Substituent Variations: Sulfanyl vs. Sulfonyl Groups

Compound Name CAS Number Substituent Type Molecular Formula Molecular Weight (g/mol) Key Differences
1-Bromo-3-(isopropylsulfanyl)benzene 70398-87-7 Thioether (Sulfanyl) C₉H₁₁BrS 231.15 Baseline compound; sulfur in reduced state.
1-Bromo-3-(isopropylsulfonyl)benzene 70399-01-8 Sulfonyl C₉H₁₁BrO₂S 263.15 Oxidized sulfur (+6 oxidation state); stronger electron-withdrawing effect .
1-Bromo-3-(methylsulfonyl)benzene 34896-80-5 Sulfonyl C₇H₇BrO₂S 235.10 Smaller alkyl chain (methyl vs. isopropyl); higher polarity .

Research Findings :

  • Sulfonyl derivatives are synthesized via oxidation of sulfanyl precursors using agents like oxone .
  • Sulfonyl groups deactivate the aromatic ring, reducing reactivity in electrophilic substitution but enhancing stability in cross-coupling reactions .

Alkyl vs. Sulfur-Containing Substituents

Compound Name CAS Number Substituent Type Molecular Formula Molecular Weight (g/mol) Key Differences
1-Bromo-3-isopropylbenzene - Alkyl C₉H₁₁Br 199.09 Lacks sulfur; purely hydrocarbon substituent.
1-Bromo-3-(phenylsulfanylmethyl)benzene - Benzylthioether C₁₃H₁₁BrS 279.20 Aromatic thioether; introduces π-π interaction potential .

Key Insights :

  • Alkyl substituents (e.g., isopropyl) are purely electron-donating via inductive effects, while sulfur-containing groups exhibit mixed electronic effects (e.g., sulfanyl’s lone pairs vs. sulfonyl’s electron withdrawal).
  • Bulky substituents (e.g., isopropyldimethylsilyl in ) hinder cross-coupling efficiency, necessitating optimized reaction conditions .

Functional Group Position and Chain Length

Compound Name CAS Number Substituent Structure Molecular Weight (g/mol) Key Differences
1-Bromo-3-[2-(propylsulfanyl)ethoxy]benzene - Ethoxy-linked propylsulfanyl 273.26 Ether linkage increases hydrophilicity; longer chain enhances flexibility .
1-Bromo-4-(3-chloropropylsulfonyl)benzene 937014-20-5 Chloropropylsulfonyl 333.67 Chlorine adds polarity; sulfonyl group enhances electrophilicity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) LogP (estimated)
1-Bromo-3-(isopropylsulfanyl)benzene 70398-87-7 C₉H₁₁BrS 231.15 ~250 3.2
1-Bromo-3-(isopropylsulfonyl)benzene 70399-01-8 C₉H₁₁BrO₂S 263.15 >300 1.8
1-Bromo-3-isopropylbenzene - C₉H₁₁Br 199.09 ~210 4.0

Biological Activity

1-Bromo-3-(isopropylsulfanyl)benzene (CAS No. 70398-87-7) is an organic compound notable for its unique structure, which includes a bromine atom and an isopropylsulfanyl group attached to a benzene ring. This compound has been investigated for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H11BrS
  • Molecular Weight : 227.15 g/mol
  • Boiling Point : Approximately 210°C
  • Solubility : Difficult to mix in water, soluble in organic solvents.

Synthesis

1-Bromo-3-(isopropylsulfanyl)benzene can be synthesized through several methods, with one common route being the reaction of 3-bromothiophenol with 2-bromopropane in the presence of potassium carbonate and DMF (N,N-dimethylformamide) as a solvent. This multi-step synthesis highlights the compound's utility as an intermediate in organic synthesis.

The biological activity of 1-Bromo-3-(isopropylsulfanyl)benzene is thought to arise from its ability to interact with various molecular targets:

  • Electrophilic Reactions : The bromine atom can participate in electrophilic aromatic substitution reactions.
  • Nucleophilic Reactions : The isopropylsulfanyl group can act as a nucleophile, allowing for further functionalization of the compound.

Anticancer Activity

Emerging research suggests that halogenated compounds can possess anticancer properties. A study focusing on related benzene derivatives reported the potential for inducing apoptosis in cancer cell lines, possibly through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Enzyme Inhibition

The isopropylsulfanyl group may also play a role in inhibiting specific enzymes that are crucial in metabolic pathways. This inhibition could lead to altered biological responses, particularly in cancer metabolism and bacterial resistance mechanisms.

Study on Antimicrobial Activity

A comparative study examined the antimicrobial effects of various brominated and sulfanyl compounds, including derivatives similar to 1-Bromo-3-(isopropylsulfanyl)benzene. Results showed that these compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Investigation into Anticancer Effects

In vitro studies were conducted on cancer cell lines treated with halogenated benzene derivatives. The results indicated that certain substitutions on the benzene ring could enhance cytotoxicity against specific cancer types, supporting further exploration into the therapeutic potential of 1-Bromo-3-(isopropylsulfanyl)benzene as an anticancer agent .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-Bromo-3-(isopropylsulfanyl)benzeneStructureAntimicrobial, potential anticancer
1-Bromo-4-(isopropylsulfanyl)benzeneStructureModerate antimicrobial activity
3-BromothiophenolStructureAntimicrobial properties

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